molecular formula C9H6ClFN2S B14768879 5-(4-Chloro-2-fluorophenyl)thiazol-2-amine

5-(4-Chloro-2-fluorophenyl)thiazol-2-amine

Cat. No.: B14768879
M. Wt: 228.67 g/mol
InChI Key: GRWDMJPEFHBGPN-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-fluorophenyl)thiazol-2-amine is a heterocyclic compound containing a thiazole ring substituted with a 4-chloro-2-fluorophenyl group. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-fluorophenyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 4-chloro-2-fluorobenzoyl chloride under alkaline conditions . The reaction proceeds through nucleophilic substitution, where the amine group of 2-aminothiazole attacks the carbonyl carbon of the benzoyl chloride, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-fluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide, while nucleophilic substitution can be facilitated by bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or thiazole ring.

Scientific Research Applications

5-(4-Chloro-2-fluorophenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target protein . The presence of the 4-chloro-2-fluorophenyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets or other specific sites on the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chloro-2-fluorophenyl)thiazol-2-amine is unique due to the specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of both chloro and fluoro substituents can enhance its lipophilicity and metabolic stability, making it a valuable compound for drug development.

Properties

Molecular Formula

C9H6ClFN2S

Molecular Weight

228.67 g/mol

IUPAC Name

5-(4-chloro-2-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6ClFN2S/c10-5-1-2-6(7(11)3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13)

InChI Key

GRWDMJPEFHBGPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=CN=C(S2)N

Origin of Product

United States

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